molecular formula C28H19N3 B12923462 [2,2'-Biquinolin]-4-amine, N-1-naphthalenyl- CAS No. 57115-19-2

[2,2'-Biquinolin]-4-amine, N-1-naphthalenyl-

Cat. No.: B12923462
CAS No.: 57115-19-2
M. Wt: 397.5 g/mol
InChI Key: HIDDFHUIMLLNEI-UHFFFAOYSA-N
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Description

N-(Naphthalen-1-yl)-[2,2’-biquinolin]-4-amine is an organic compound that belongs to the class of biquinolines This compound is characterized by the presence of a naphthalene ring attached to a biquinoline structure through an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Naphthalen-1-yl)-[2,2’-biquinolin]-4-amine typically involves the following steps:

    Formation of the Biquinoline Core: The biquinoline core can be synthesized through a series of condensation reactions involving quinoline derivatives.

    Attachment of the Naphthalene Ring: The naphthalene ring is introduced through a coupling reaction with the biquinoline core. This step often requires the use of a catalyst such as palladium or copper to facilitate the coupling process.

    Introduction of the Amine Group: The final step involves the introduction of the amine group to the naphthalene-biquinoline structure. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production of N-(Naphthalen-1-yl)-[2,2’-biquinolin]-4-amine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Naphthalen-1-yl)-[2,2’-biquinolin]-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation Products: Quinoline-N-oxide derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Alkylated or acylated biquinoline compounds.

Scientific Research Applications

N-(Naphthalen-1-yl)-[2,2’-biquinolin]-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of N-(Naphthalen-1-yl)-[2,2’-biquinolin]-4-amine involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins, leading to changes in their structure and function. The compound’s ability to intercalate into DNA makes it a potential candidate for anticancer therapies. Additionally, its interaction with enzymes and receptors can modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(Naphthalen-1-yl)picolinamide
  • N-(Naphthalen-1-yl)phenazine-1-carboxamide
  • Naphthopyrans

Uniqueness

N-(Naphthalen-1-yl)-[2,2’-biquinolin]-4-amine stands out due to its unique biquinoline structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in various scientific fields.

Properties

CAS No.

57115-19-2

Molecular Formula

C28H19N3

Molecular Weight

397.5 g/mol

IUPAC Name

N-naphthalen-1-yl-2-quinolin-2-ylquinolin-4-amine

InChI

InChI=1S/C28H19N3/c1-3-11-21-19(8-1)10-7-15-24(21)30-27-18-28(31-25-14-6-4-12-22(25)27)26-17-16-20-9-2-5-13-23(20)29-26/h1-18H,(H,30,31)

InChI Key

HIDDFHUIMLLNEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=CC(=NC4=CC=CC=C43)C5=NC6=CC=CC=C6C=C5

Origin of Product

United States

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